molecular formula C23H22N2O6S2 B2934010 4-((4aR,5R,5aR,8aR,9S)-10-(4-hydroxyphenyl)-2,6,8-trioxo-2,3,4a,5,5a,6,8a,9,9a,10-decahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(8H)-yl)butanoic acid CAS No. 1177786-09-2

4-((4aR,5R,5aR,8aR,9S)-10-(4-hydroxyphenyl)-2,6,8-trioxo-2,3,4a,5,5a,6,8a,9,9a,10-decahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(8H)-yl)butanoic acid

Cat. No. B2934010
CAS RN: 1177786-09-2
M. Wt: 486.56
InChI Key: JDSYLTKCSAURSX-UHFFFAOYSA-N
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Description

4-((4aR,5R,5aR,8aR,9S)-10-(4-hydroxyphenyl)-2,6,8-trioxo-2,3,4a,5,5a,6,8a,9,9a,10-decahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(8H)-yl)butanoic acid is a useful research compound. Its molecular formula is C23H22N2O6S2 and its molecular weight is 486.56. The purity is usually 95%.
BenchChem offers high-quality 4-((4aR,5R,5aR,8aR,9S)-10-(4-hydroxyphenyl)-2,6,8-trioxo-2,3,4a,5,5a,6,8a,9,9a,10-decahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(8H)-yl)butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((4aR,5R,5aR,8aR,9S)-10-(4-hydroxyphenyl)-2,6,8-trioxo-2,3,4a,5,5a,6,8a,9,9a,10-decahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(8H)-yl)butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • The synthesis and characterization of complex organic molecules often involve detailed analyses to determine their structure and properties. Compounds similar in complexity to the one are synthesized through multi-step processes, involving reactions like cyclization and condensation, and characterized using techniques such as NMR, IR spectroscopy, and mass spectrometry (Shahana & Yardily, 2020).

Biological Activity

  • Novel organic compounds are frequently evaluated for biological activities, such as antimicrobial, antitumor, and enzyme inhibition effects. For example, certain synthesized compounds have demonstrated significant antibacterial activity against various Gram-positive and Gram-negative bacteria, showcasing the potential of complex molecules in developing new therapeutic agents (Murthy & Shashikanth, 2012).

Fluorescence and Sensing Applications

  • Complex organic molecules with specific structural features can exhibit unique fluorescence properties, making them useful for sensing applications. For instance, compounds with aggregation-induced emission enhancement (AIEE) properties due to restricted intramolecular motion have been synthesized, indicating potential use in fluorescent sensors and probes (Qian et al., 2007).

Theoretical Studies and Docking

  • Advanced theoretical studies, including density functional theory (DFT) calculations and molecular docking, are applied to predict the behavior, reactivity, and interaction of complex molecules with biological targets. Such studies help in understanding the structural basis of their activity and optimizing them for specific applications (Shahana & Yardily, 2020).

properties

IUPAC Name

4-[9-(4-hydroxyphenyl)-6,13,15-trioxo-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O6S2/c26-10-5-3-9(4-6-10)14-15-11-8-12(18(15)32-20-19(14)33-23(31)24-20)17-16(11)21(29)25(22(17)30)7-1-2-13(27)28/h3-6,11-12,14-18,26H,1-2,7-8H2,(H,24,31)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDSYLTKCSAURSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3C(C1C4C2C(=O)N(C4=O)CCCC(=O)O)SC5=C(C3C6=CC=C(C=C6)O)SC(=O)N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4aR,5R,5aR,8aR,9S)-10-(4-hydroxyphenyl)-2,6,8-trioxo-2,3,4a,5,5a,6,8a,9,9a,10-decahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(8H)-yl)butanoic acid

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